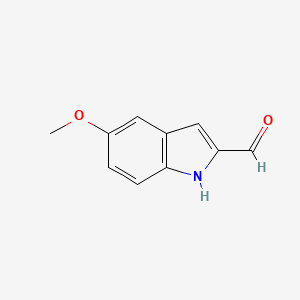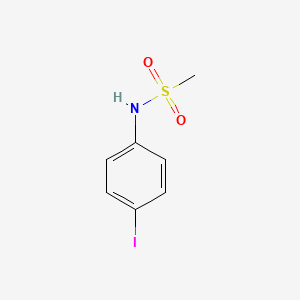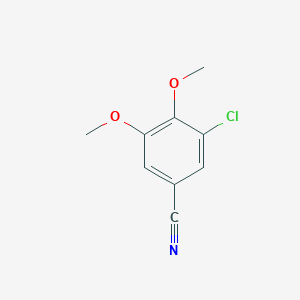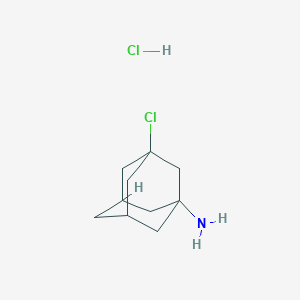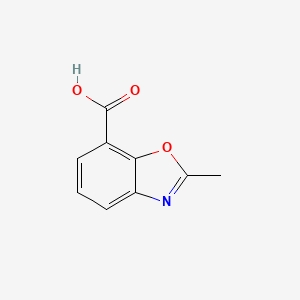
2-Methyl-1,3-benzoxazole-7-carboxylic acid
Overview
Description
2-Methyl-1,3-benzoxazole-7-carboxylic acid is a compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 . It is a solid substance that is stored at ambient temperature .
Molecular Structure Analysis
The compound crystallizes in the monoclinic (P 2 1) space group. In the crystal, the almost planar molecules display a flattened herringbone arrangement. Stacking molecules are slipped in the lengthwise and widthwise directions and are linked by π-π interactions .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyl-1,3-benzoxazole-7-carboxylic acid are not available, benzoxazoles have been extensively used as a starting material for different mechanistic approaches in drug discovery .Physical And Chemical Properties Analysis
The compound has a molecular weight of 177.16 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. Its rotatable bond count is 1. The exact mass is 177.042593085 g/mol and the monoisotopic mass is 177.042593085 g/mol .Scientific Research Applications
Antimicrobial Agent Synthesis
2-Methyl-1,3-benzoxazole-7-carboxylic acid derivatives have been studied for their potential as antimicrobial agents. For instance, a study by Vodela et al. (2013) focused on synthesizing novel benzoxazole based 1,3,4-oxadiazoles, starting from benzoxazole-2-carboxylic acid, and testing their antimicrobial activity against various Gram-positive and Gram-negative bacteria (Vodela et al., 2013).
Thermotropic Polyesters
In the field of polymer science, 2-Methyl-1,3-benzoxazole-7-carboxylic acid derivatives are utilized in synthesizing thermotropic polyesters. Kricheldorf and Thomsen (1992) prepared derivatives from silylated 3-amino-4-hydroxybenzoic acid, highlighting their application in creating materials with specific thermal properties (Kricheldorf & Thomsen, 1992).
Efficient Synthesis Techniques
Research by Wang et al. (2006) demonstrated an efficient method for synthesizing benzoxazoles from a variety of carboxylic acids, including 2-Methyl-1,3-benzoxazole-7-carboxylic acid, in a simple and rapid manner (Wang et al., 2006).
Antiproliferation Activity
In the domain of cancer research, benzoxazole derivatives, including those related to 2-Methyl-1,3-benzoxazole-7-carboxylic acid, have been synthesized and evaluated for their antiproliferation activity against various cancer cells. For example, a study by Kuzu et al. (2022) investigated the cytotoxic effects of these compounds in different cancer cell lines, suggesting their potential in cancer therapy (Kuzu et al., 2022).
Synthesis of Fluorescent Derivatives
In the study of photophysical properties, derivatives of 2-Methyl-1,3-benzoxazole-7-carboxylic acid have been synthesized for their fluorescent characteristics. Phatangare et al. (2013) synthesized a series of fluorescent derivatives, which were evaluated for their potential in imaging and diagnostic applications (Phatangare et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1,3-benzoxazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-10-7-4-2-3-6(9(11)12)8(7)13-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPOFQJHFWJFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344148 | |
| Record name | 2-Methyl-1,3-benzoxazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-benzoxazole-7-carboxylic acid | |
CAS RN |
52395-92-3 | |
| Record name | 2-Methyl-1,3-benzoxazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

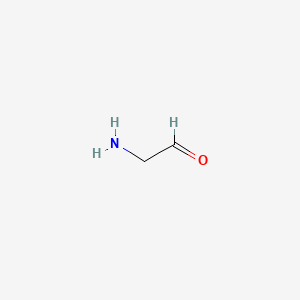
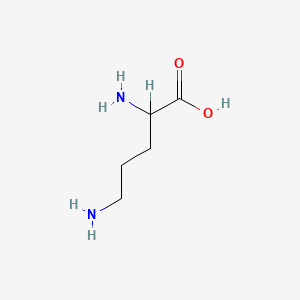
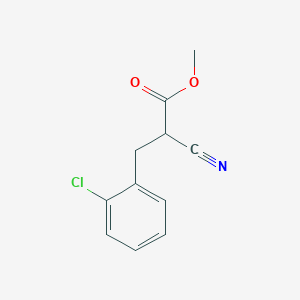
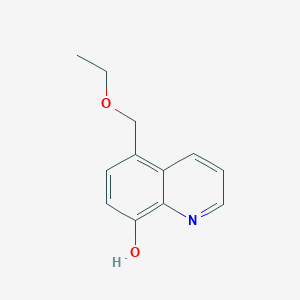
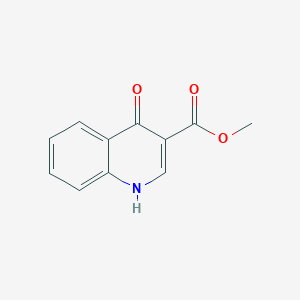
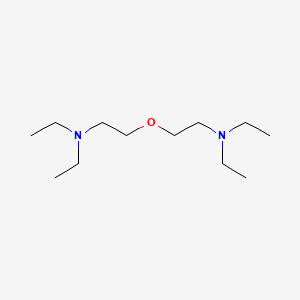
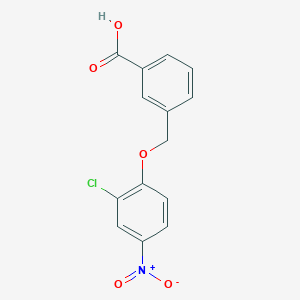
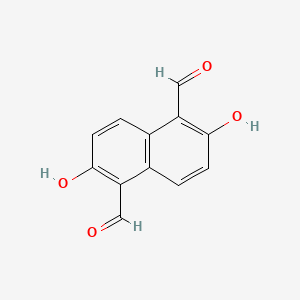
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1595671.png)
